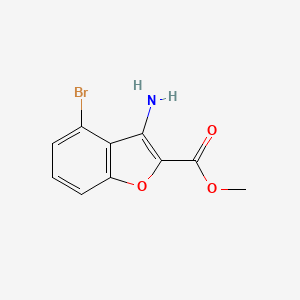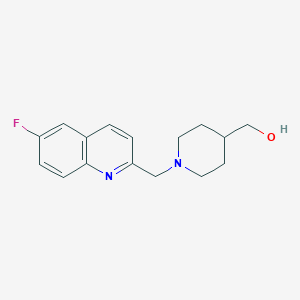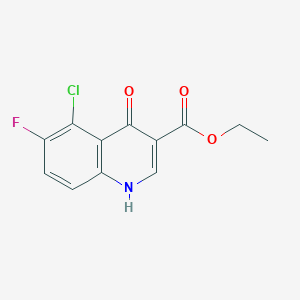![molecular formula C15H12FN3O B11849803 Acetamide, N-[4-(4-fluoro-1-naphthalenyl)-1H-imidazol-2-yl]- CAS No. 650626-13-4](/img/structure/B11849803.png)
Acetamide, N-[4-(4-fluoro-1-naphthalenyl)-1H-imidazol-2-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-yl)acetamide is a chemical compound that features a naphthalene ring substituted with a fluorine atom and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-yl)acetamide typically involves the following steps:
Formation of 4-Fluoronaphthalene-1-ylamine: This can be achieved by nitration of 4-fluoronaphthalene followed by reduction of the nitro group to an amine.
Imidazole Ring Formation: The amine is then reacted with glyoxal and ammonium acetate to form the imidazole ring.
Acetylation: The final step involves acetylation of the imidazole derivative to yield N-(4-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-yl)acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazole ring or the naphthalene ring.
Substitution: The fluorine atom on the naphthalene ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a methoxy group in place of the fluorine atom.
Aplicaciones Científicas De Investigación
N-(4-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(4-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the naphthalene ring can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Fluoronaphthalen-1-yl)acetamide: Lacks the imidazole ring, making it less versatile in terms of interactions with biological targets.
N-(4-(4-Chloronaphthalen-1-yl)-1H-imidazol-2-yl)acetamide: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and interactions.
N-(4-(4-Methoxynaphthalen-1-yl)-1H-imidazol-2-yl)acetamide: Contains a methoxy group, which can influence its electronic properties and solubility.
Uniqueness
N-(4-(4-Fluoronaphthalen-1-yl)-1H-imidazol-2-yl)acetamide is unique due to the presence of both a fluorinated naphthalene ring and an imidazole ring. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research fields.
Propiedades
Número CAS |
650626-13-4 |
|---|---|
Fórmula molecular |
C15H12FN3O |
Peso molecular |
269.27 g/mol |
Nombre IUPAC |
N-[5-(4-fluoronaphthalen-1-yl)-1H-imidazol-2-yl]acetamide |
InChI |
InChI=1S/C15H12FN3O/c1-9(20)18-15-17-8-14(19-15)12-6-7-13(16)11-5-3-2-4-10(11)12/h2-8H,1H3,(H2,17,18,19,20) |
Clave InChI |
GDMBQIIIYWOCNE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC=C(N1)C2=CC=C(C3=CC=CC=C32)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-((3,5-Dimethylisoxazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11849723.png)

![tert-Butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11849735.png)



![2-([1,1'-Biphenyl]-2-yl)-1-phenylethanone](/img/structure/B11849771.png)

![4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile](/img/structure/B11849781.png)





